Chemical structure and properties of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid
Chemical structure and properties of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid
This guide provides a comprehensive technical overview of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid, a molecule of interest within the broader class of thiazole derivatives. Thiazole rings are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's structure, potential synthesis, and predicted properties, while also exploring its potential biological significance.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any compound is a thorough analysis of its chemical structure. 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid is characterized by a central thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen. This core is substituted at the 2-position with a methyl group, at the 4-position with an isopropyl group, and at the 5-position with a carboxylic acid group.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H11NO2S | PubChemLite |
| Molecular Weight | 185.24 g/mol | Calculated |
| XlogP (predicted) | 2.4 | PubChemLite |
| Monoisotopic Mass | 185.05106 Da | PubChemLite |
The interplay of these substituents dictates the molecule's overall physicochemical profile. The carboxylic acid group imparts acidic properties and provides a key site for hydrogen bonding, which can significantly influence solubility and interactions with biological targets. The methyl and isopropyl groups are hydrophobic and will contribute to the molecule's lipophilicity, a critical parameter for membrane permeability and interaction with hydrophobic pockets in proteins.
Figure 1: Chemical structure of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid.
Synthesis Strategies
A potential retrosynthetic analysis suggests that the target molecule could be constructed from 2-methylpropanethioamide and ethyl 2-chloro-3-oxo-4-methylpentanoate, followed by hydrolysis of the resulting ester.
Figure 2: Proposed synthetic workflow for 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid.
Proposed Experimental Protocol:
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Thiazole Ring Formation:
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To a solution of 2-methylpropanethioamide in a suitable solvent such as ethanol, add an equimolar amount of ethyl 2-chloro-3-oxo-4-methylpentanoate.
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The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure, and the crude product, ethyl 2-methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylate, is purified, for instance by column chromatography.
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Ester Hydrolysis:
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The purified ethyl ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution.
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The mixture is stirred at room temperature or gently heated until TLC indicates the complete consumption of the starting material.
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The reaction mixture is then cooled and acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
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The solid product is collected by filtration, washed with water, and dried to yield 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid.
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Spectroscopic Characterization (Predicted)
The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. Based on the proposed structure, the following spectral data can be anticipated:
¹H NMR:
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Carboxylic Acid Proton (COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.[3]
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Isopropyl Group (CH(CH₃)₂): A septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃) would be observed.
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Methyl Group (CH₃): A singlet corresponding to the methyl group at the 2-position of the thiazole ring.
¹³C NMR:
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Carbonyl Carbon (C=O): A signal in the range of 160-180 ppm.
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Thiazole Ring Carbons: Signals for the three carbons of the thiazole ring.
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Isopropyl and Methyl Carbons: Signals corresponding to the carbons of the isopropyl and methyl substituents.
Infrared (IR) Spectroscopy:
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O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H bond.[3]
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C=O Stretch: A strong absorption peak around 1700 cm⁻¹ corresponding to the carbonyl group.[3]
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C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.
Potential Biological Activity and Applications
The thiazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications.[2] While no specific biological activity has been reported for 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid, its structural features suggest potential areas of interest for researchers.
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Anti-inflammatory and Analgesic Potential: Many thiazole derivatives have demonstrated anti-inflammatory and analgesic properties. The carboxylic acid moiety, in particular, is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).
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Antimicrobial Activity: The thiazole ring is present in several antimicrobial agents. It is conceivable that this compound could exhibit activity against various bacterial or fungal strains.[4]
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Anticancer Properties: A number of thiazole-containing compounds have been investigated as potential anticancer agents.[5] For instance, Dasatinib, a leukemia drug, contains a thiazole core.[5]
Further research, including in vitro and in vivo studies, would be necessary to determine the specific biological activities of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid.
Conclusion
2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid represents an interesting, yet underexplored, member of the thiazole family. This guide has provided a detailed overview of its structure, a plausible synthetic route, and predicted spectroscopic characteristics. The rich history of thiazole derivatives in drug discovery suggests that this compound could serve as a valuable building block or lead compound for the development of new therapeutic agents. Further empirical investigation is warranted to fully elucidate its chemical and biological properties.
References
- Al-Saadi, F. et al. (2008). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of the Association of Arab Universities for Basic and Applied Sciences, 5(1), 1-15.
- Ashutosh Prakash Shukla, Vikrant Verma. / Kuey, 30(5), 3647.
- Chen, J. et al. (2011).
-
NextSDS. (n.d.). 4-methyl-2-(propan-2-yl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]
- Wang, C. et al. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. The Journal of Organic Chemistry, 87(21), 14358-14368.
-
NextSDS. (n.d.). 2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]
- Sharma, M. et al. (2017). 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats. Biomedicine & Pharmacotherapy, 89, 651-659.
-
Chemsrc. (n.d.). 2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]
- Westwood, I. et al. (2022). Discovery of 2‐(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET. Journal of Medicinal Chemistry, 65(22), 15065-15091.
-
PubChemLite. (n.d.). 2-methyl-4-propyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]
-
New Drug Approvals. (2016). thiazole derivative. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]
- Poczta, A. et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 693.
- El-Sayed, W. A. et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1.
- El-Gamal, M. I. et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994.
- Ayati, A. et al. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules, 24(21), 3864.
- El-Gamal, M. I. et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Semantic Scholar.
-
NextSDS. (n.d.). 4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]
-
Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. (2021, November 11). YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
